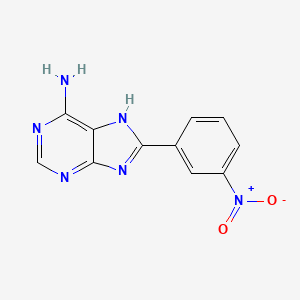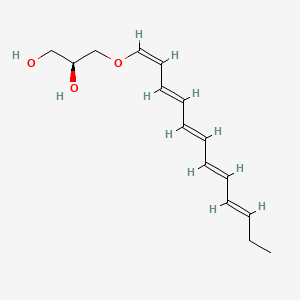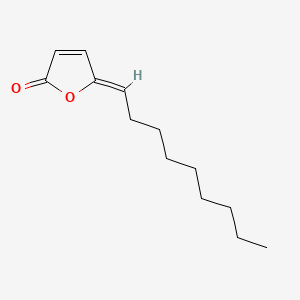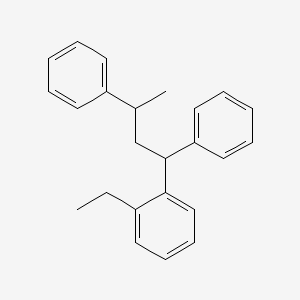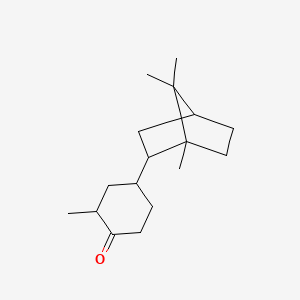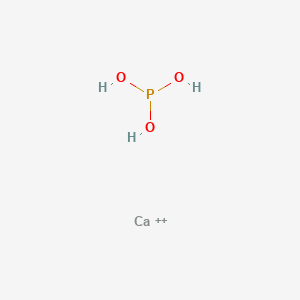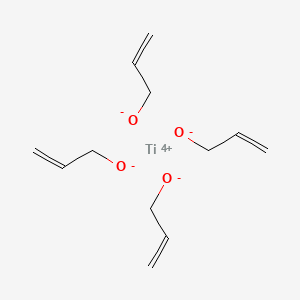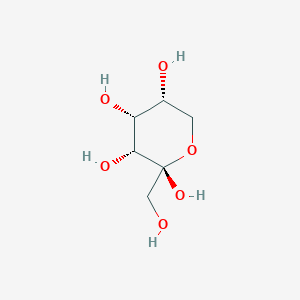
beta-d-Psicopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Psicopyranose: is a rare sugar, also known as D-psicose, which is an epimer of D-fructose. It is a monosaccharide with the molecular formula C6H12O6.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-D-Psicopyranose can be synthesized from D-fructose through an epimerization reaction. This process involves the use of enzymes such as D-tagatose 3-epimerase, which catalyzes the conversion of D-fructose to D-psicose under mild conditions . The reaction typically occurs at a pH of around 7.0 and a temperature of 50°C.
Industrial Production Methods: : Industrial production of this compound involves the enzymatic conversion of D-fructose using immobilized D-tagatose 3-epimerase. This method allows for continuous production and high yields of the desired product. The process is optimized for large-scale production by controlling factors such as enzyme concentration, reaction time, and temperature .
Chemical Reactions Analysis
Types of Reactions: : Beta-D-Psicopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate to produce corresponding acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of sugar alcohols.
Major Products
Oxidation: Produces D-psicose acids.
Reduction: Produces D-psicose alcohols.
Substitution: Produces esters of D-psicose.
Scientific Research Applications
Beta-D-Psicopyranose has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a low-calorie sweetener with minimal impact on blood glucose levels.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of functional foods and nutraceuticals.
Mechanism of Action
The mechanism by which Beta-D-Psicopyranose exerts its effects involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in carbohydrate metabolism, leading to reduced blood glucose levels. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
D-Fructose: An epimer of Beta-D-Psicopyranose, differing in the configuration at the third carbon atom.
D-Tagatose: Another rare sugar with similar properties and applications.
D-Sorbose: A ketohexose similar to this compound in structure and function.
Uniqueness: : this compound is unique due to its specific configuration and its potential as a low-calorie sweetener with health benefits. Its ability to be produced enzymatically from D-fructose also makes it an attractive compound for industrial applications .
Properties
CAS No. |
40461-85-6 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-KVTDHHQDSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


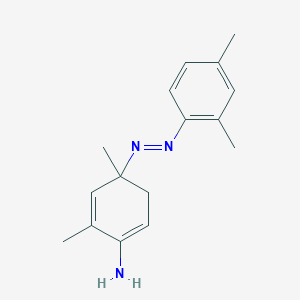
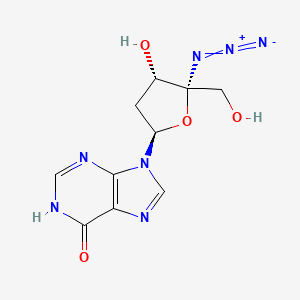
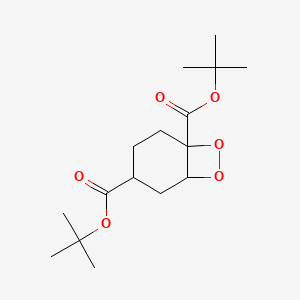
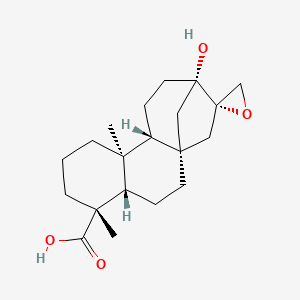
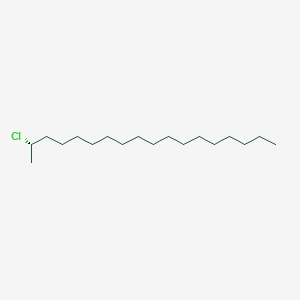
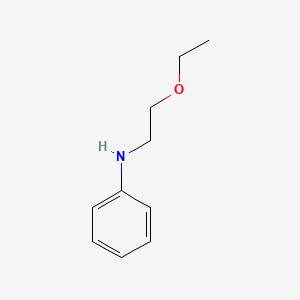
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
